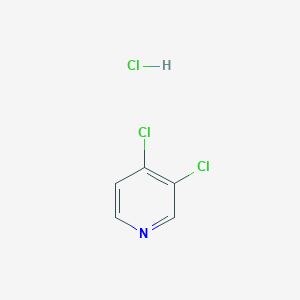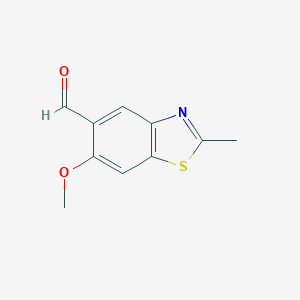
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) is a chemical compound that belongs to the class of benzothiazolecarboxaldehyde derivatives. It has gained attention in recent years due to its potential use in scientific research applications.
Mechanism Of Action
The mechanism of action of 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) is not fully understood. However, studies have suggested that it exerts its biological effects through the inhibition of various enzymes, including DNA topoisomerase II and carbonic anhydrase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Studies have shown that 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) possesses various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce cell death in vitro. Additionally, it has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) in lab experiments is its low toxicity. It has been shown to have minimal cytotoxicity in various cell lines, which makes it a safe compound to work with. Additionally, it has been shown to possess good stability, which makes it a reliable compound for use in experiments. However, one of the limitations of using this compound is its poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) in scientific research. One of the main areas of interest is its potential use in the development of new antimicrobial agents. Additionally, it may be useful in the development of new anticancer agents, as it has been shown to possess potent anticancer activity. Further studies are also needed to fully understand its mechanism of action and its potential use in the treatment of inflammatory diseases. Finally, it may be useful in the development of new materials for optoelectronic devices, which may have important applications in various industries.
Conclusion
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It possesses antimicrobial, anticancer, and anti-inflammatory properties and has been investigated for its potential use in the development of new materials for optoelectronic devices. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) can be achieved through a multistep process involving the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting product with paraformaldehyde, and then with methanol and hydrochloric acid. The final product is obtained through a reaction with acetic anhydride and sodium acetate.
Scientific Research Applications
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) has been extensively studied for its potential use in scientific research. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, it has been investigated for its potential use in the development of new materials for optoelectronic devices.
properties
CAS RN |
163257-32-7 |
|---|---|
Product Name |
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) |
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1,3-benzothiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-3-7(5-12)9(13-2)4-10(8)14-6/h3-5H,1-2H3 |
InChI Key |
XUQWPCZZSOQCRX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C(=C2)C=O)OC |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)C=O)OC |
synonyms |
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



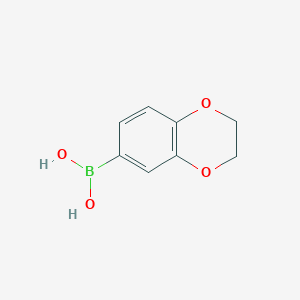
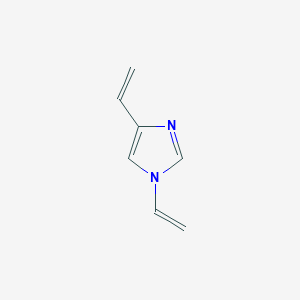
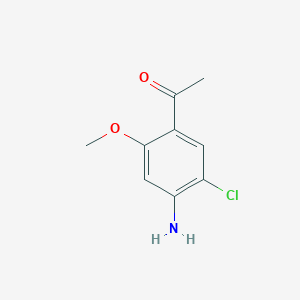
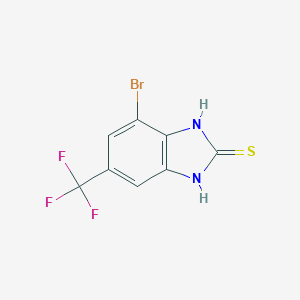
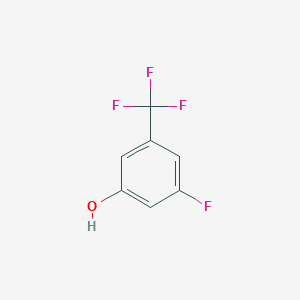
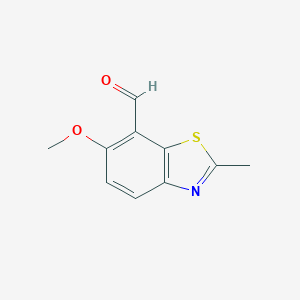

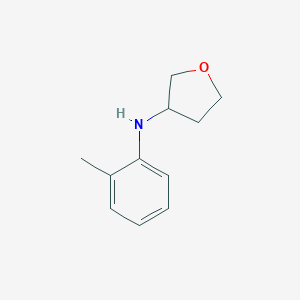
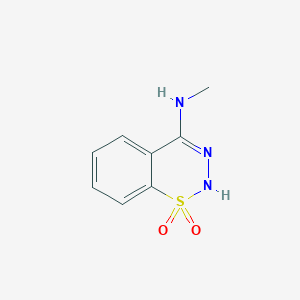
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)
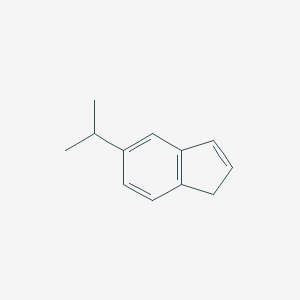

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
